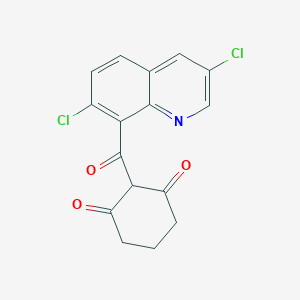
(S)-(-)-Nadifloxacin-O-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(-)-Nadifloxacin-O-sulfate is a chemical compound derived from nadifloxacin, a topical fluoroquinolone antibiotic. This compound is known for its antibacterial properties and is used in various medical and scientific applications. The addition of the sulfate group enhances its solubility and stability, making it a valuable compound in pharmaceutical formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Nadifloxacin-O-sulfate typically involves the sulfonation of nadifloxacin. The process begins with the preparation of nadifloxacin, followed by the introduction of a sulfate group. This can be achieved through the reaction of nadifloxacin with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(-)-Nadifloxacin-O-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: The sulfate group can be substituted with other functional groups to create new analogs with varying properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of analogs with different functional groups.
Applications De Recherche Scientifique
(S)-(-)-Nadifloxacin-O-sulfate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of new fluoroquinolone derivatives.
Biology: The compound is studied for its antibacterial activity against various strains of bacteria.
Medicine: It is used in the development of topical formulations for the treatment of skin infections.
Industry: The compound’s stability and solubility make it suitable for use in pharmaceutical formulations and other industrial applications.
Mécanisme D'action
The mechanism of action of (S)-(-)-Nadifloxacin-O-sulfate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth. This mechanism is similar to that of other fluoroquinolone antibiotics, but the presence of the sulfate group may enhance its binding affinity and efficacy.
Comparaison Avec Des Composés Similaires
(S)-(-)-Nadifloxacin-O-sulfate can be compared with other fluoroquinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to the presence of the sulfate group, which enhances its solubility and stability. This makes it particularly suitable for topical applications where high solubility is required.
List of Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
- Norfloxacin
Propriétés
Formule moléculaire |
C19H21FN2O7S |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
(12S)-7-fluoro-12-methyl-4-oxo-8-(4-sulfooxypiperidin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H21FN2O7S/c1-10-2-3-12-16-13(18(23)14(19(24)25)9-22(10)16)8-15(20)17(12)21-6-4-11(5-7-21)29-30(26,27)28/h8-11H,2-7H2,1H3,(H,24,25)(H,26,27,28)/t10-/m0/s1 |
Clé InChI |
PMCIWCKYBXLUOA-JTQLQIEISA-N |
SMILES isomérique |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O |
SMILES canonique |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





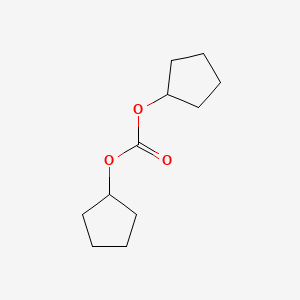
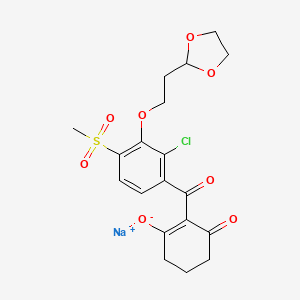
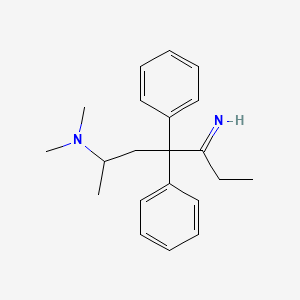

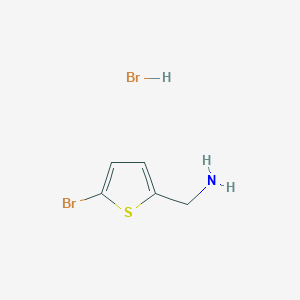
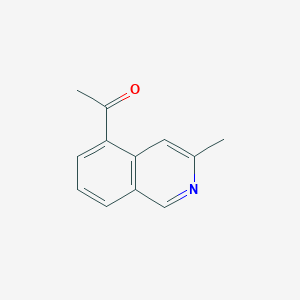
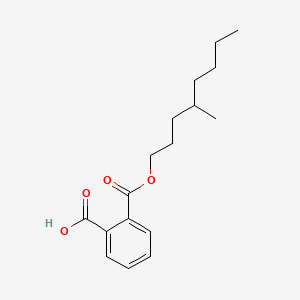
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)


